molecular formula C6H5BrN4 B13004078 6-Bromoimidazo[1,2-a]pyrimidin-3-amine

6-Bromoimidazo[1,2-a]pyrimidin-3-amine

Katalognummer: B13004078
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: GYJHLPWFPBVTOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromoimidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a bromine atom attached to the imidazo[1,2-a]pyrimidine core. The presence of the bromine atom enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds through a tandem cyclization and bromination process, often facilitated by reagents such as tert-butyl hydroperoxide (TBHP) in ethyl acetate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the choice of solvents and catalysts plays a crucial role in the industrial production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromoimidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can undergo further cyclization to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) and TBHP are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are utilized.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

6-Bromoimidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromoimidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

    Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the bromine atom, resulting in different reactivity and applications.

    Imidazo[1,2-a]pyrimidine: Similar core structure but without the bromine substitution, affecting its chemical properties.

    6-Chloroimidazo[1,2-a]pyrimidin-3-amine:

Uniqueness: The bromine atom enhances its reactivity in substitution reactions and its binding affinity to biological targets, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C6H5BrN4

Molekulargewicht

213.03 g/mol

IUPAC-Name

6-bromoimidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C6H5BrN4/c7-4-1-9-6-10-2-5(8)11(6)3-4/h1-3H,8H2

InChI-Schlüssel

GYJHLPWFPBVTOW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N2C=C(C=NC2=N1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.